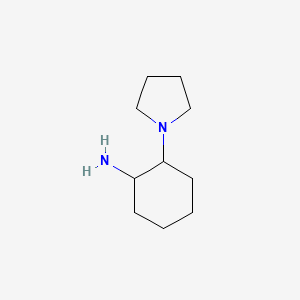

2-(Pyrrolidin-1-yl)cyclohexan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in several papers. Paper describes a general and regioselective synthesis of substituted pyrroles through cycloisomerization of (Z)-(2-en-4-ynyl)amines. This process can occur spontaneously or be catalyzed by metals such as CuCl2 or PdX2. Similarly, paper discusses the palladium-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines to form substituted pyrroles, indicating that the presence of a metal catalyst can facilitate the cyclization process.

Molecular Structure Analysis

The molecular structure of related compounds is detailed in paper , where the synthesis and structural characterization of a cyclohexylmethyl derivative is reported. The study includes spectroscopic techniques and quantum chemical calculations to understand the molecular features. Paper also provides insights into the molecular structures of isomeric compounds involving cyclohexane diamines and pyridine, which could be relevant to the structural analysis of "2-(Pyrrolidin-1-yl)cyclohexan-1-amine".

Chemical Reactions Analysis

The reactivity of pyrrole derivatives with amines is explored in paper , where the coupling of 2-(1-ethylthioethenyl)pyrroles with amines is described. This reaction leads to the formation of 2-(1-aminoethenyl)pyrroles and their cyclic isomers, demonstrating the potential for diverse chemical transformations involving pyrrole-based amines.

Physical and Chemical Properties Analysis

The physical properties of a pyrazol-amine and its ZnCl2 complex are investigated in paper , which might provide a comparative perspective on the behavior of nitrogen-containing heterocycles. The study examines phase behavior, fluorescent properties, and the impact of solid-state aggregation on emission intensity. Although not directly related to "this compound", the principles of intermolecular interactions and phase transitions could be applicable.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- 2-(Pyrrolidin-1-yl)cyclohexan-1-amine has been utilized in the synthesis of piperazine-2,6-dione derivatives, which show potential anticancer activity against various cancer cell lines. This compound is part of a process involving microwave irradiation to yield piperazine-2,6-dione derivatives with promising efficacy in cancer treatment (Kumar et al., 2013).

Catalyzed Reactions for Synthesis

- The compound serves as a catalyst in the Yb(OTf)3 catalyzed three-component reaction, contributing to the efficient synthesis of pyrrolidines. This reaction involves aldehydes, amines, and 1,1-cyclopropanediesters, demonstrating the compound's role in facilitating complex chemical processes (Carson & Kerr, 2005).

Applications in Diels-Alder Reactions

- In Diels-Alder reactions, this compound is employed to catalyze the formation of cyclohexanone derivatives. This application is notable in the field of organic chemistry for creating compounds with potential pharmacological properties (Thayumanavan et al., 2002).

Aerobic Oxidation and Transformation

- The compound plays a role in the aerobic oxidation of cyclic amines to lactams, catalyzed by CeO2-supported gold nanoparticles. This transformation is significant in producing important chemical feedstocks like lactams from cyclic amines (Dairo et al., 2016).

Crystal Structure Synthesis

- This compound contributes to the synthesis of compounds like 2-[(dipyrrolidin-1-yl)methylene] malononitrile, whose crystal structure provides insights into molecular configurations and interactions. Such studies are essential in material science and drug design (Al-Adiwish & Barag, 2022).

Synthesis of Pyrimidines

- It is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, demonstrating its utility in creating heterocyclic compounds with potential pharmacological applications (Smolobochkin et al., 2019).

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with target selectivity .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins, resulting in a different biological profile of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring in the structure of this compound suggests that it may have diverse biological activities .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its stereochemical environment .

Direcciones Futuras

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, and the contribution to the stereochemistry of the molecule .

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKPPJPOWCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559260 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118768-63-1 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)

![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)

![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)